Thioaildenafil

Catalog No.
S870909
CAS No.
856190-47-1
M.F
C23H32N6O3S2
M. Wt
504.668
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioaildenafil

CAS Number

856190-47-1

Product Name

Thioaildenafil

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

Molecular Formula

C23H32N6O3S2

Molecular Weight

504.668

InChI

InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)/t14-,15+

InChI Key

SCLUKEPFXXPARW-GASCZTMLSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Synonyms

(3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine; Sulfoaildenafil;

Similarities to Sildenafil:

Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) []. This leads to increased levels of cGMP, which relaxes smooth muscle cells in various tissues throughout the body []. Sulfoaildenafil shares a similar chemical structure to Sildenafil, suggesting it might also possess PDE5 inhibitory properties.

Potential Research Areas:

Based on Sildenafil's mechanism of action, Sulfoaildenafil could be a candidate for research in areas where increased cGMP signaling is beneficial. Here are some potential applications:

  • Pulmonary Arterial Hypertension (PAH): Sildenafil is already approved for treating PAH by relaxing the smooth muscle cells in the pulmonary arteries, leading to improved blood flow []. Research could investigate if Sulfoaildenafil has similar effects.
  • Heart Failure: Increased cGMP levels can improve heart function. Studies have explored the use of Sildenafil in heart failure, with mixed results []. Sulfoaildenafil could be explored for its potential role in this area.
  • Other Conditions: Sildenafil is also being investigated for its potential benefits in various other conditions, including Raynaud's phenomenon, pain management, and wound healing []. Sulfoaildenafil's potential role in these areas could also be explored.

Thioaildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE-5) inhibitors, which are primarily used for the treatment of erectile dysfunction. Structurally, it is an analogue of sildenafil, characterized by the presence of a thioether group. The molecular formula for thioaildenafil is C23H32N6O3S2, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is recognized for its potential to enhance sexual performance by promoting increased blood flow to the penis through the inhibition of the PDE-5 enzyme, similar to its parent compound sildenafil .

Sildenafil, the close structural analog of sulfoaildenafil, acts as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in relaxation of smooth muscle tissue. By inhibiting PDE5, sildenafil increases cGMP levels, leading to relaxation of smooth muscles in the penis, which facilitates blood flow and erection [].

Due to the structural similarity, sulfoaildenafil might also act as a PDE5 inhibitor. However, the exact mechanism and its effectiveness compared to sildenafil remain unknown and require further investigation [].

  • Toxicity: As sulfoaildenafil is not a regulated substance, there is limited data on its toxicity. However, its structural similarity to sildenafil raises concerns about potential side effects similar to those observed with sildenafil, such as headaches, flushing, and indigestion [].
  • Flammability and reactivity: No data is currently available on the flammability or reactivity of sulfoaildenafil.
Typical of PDE-5 inhibitors. It primarily acts by binding to the active site of the PDE-5 enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to prolonged vasodilation and enhanced erection during sexual stimulation. The reaction can be summarized as follows:

  • Inhibition of PDE-5:
    Thioaildenafil+cGMPPDE 5Inhibition\text{Thioaildenafil}+\text{cGMP}\xrightarrow{\text{PDE 5}}\text{Inhibition}
  • Formation of cGMP:
    Nitric Oxide+GTPGuanylate CyclasecGMP\text{Nitric Oxide}+\text{GTP}\xrightarrow{\text{Guanylate Cyclase}}\text{cGMP}

Thioaildenafil exhibits biological activity primarily as a PDE-5 inhibitor. Studies indicate that it has a higher potency compared to sildenafil and other analogues. For instance, thioaildenafil has been shown to significantly increase cGMP levels in smooth muscle tissues, leading to enhanced relaxation and blood flow . Its efficacy in promoting erection has been noted in various studies involving animal models and human trials.

The synthesis of thioaildenafil typically involves multi-step organic reactions. Common methods include:

  • Thioetherification: This involves reacting a suitable precursor with a thiol compound to introduce the thioether group.
  • Cyclization: Formation of cyclic structures through condensation reactions.
  • Purification: Techniques such as chromatography are employed to isolate and purify the final product.

A notable synthesis route involves modifying existing sildenafil analogues through strategic substitutions at specific sites on the molecular structure .

Thioaildenafil is primarily used in dietary supplements marketed for sexual enhancement. It is often found in products that claim to improve erectile function or sexual performance. Its presence in various health supplements raises concerns regarding safety and regulatory oversight due to potential side effects and interactions with other medications .

Interaction studies have indicated that thioaildenafil may interact adversely with nitrates used for treating cardiovascular conditions, leading to potentially dangerous drops in blood pressure. Additionally, its interactions with other medications metabolized by cytochrome P450 enzymes are under investigation . The FDA has issued warnings regarding products containing thioaildenafil due to these risks.

Thioaildenafil shares structural similarities with other PDE-5 inhibitors but possesses unique characteristics that differentiate it from them:

Compound NameStructure CharacteristicsPotency (IC50)Unique Features
SildenafilClassic PDE-5 inhibitor~6.86 nMFirst marketed PDE-5 inhibitor
VardenafilPiperazine ring modification~0.70 nMHigher selectivity for PDE-5
TadalafilLonger half-life~5.0 nMUnique structure allows longer action
ThiosildenafilThioether group addition~0.40-0.62 nMIncreased potency over sildenafil
ThioaildenafilThioether modificationHigher than sildenafilEnhanced biological activity

Thioaildenafil's unique thioether modification contributes to its increased potency compared to traditional compounds like sildenafil and vardenafil, making it a notable contender in the realm of sexual enhancement agents .

XLogP3

2.5

Wikipedia

Sulfoaildenafil

Dates

Modify: 2024-04-15

Explore Compound Types